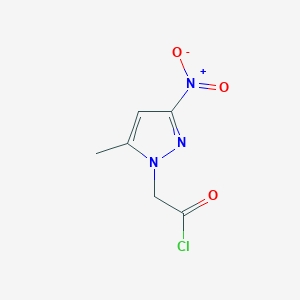

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGJJZZSZBUWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

Starting Material: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

Reagent: Thionyl chloride (SOCl2).

Conditions: Reflux.

Product: this compound.

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their activity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride are heavily influenced by its substituents. Below is a comparative analysis with pyrazole derivatives from the provided evidence (e.g., carboxamides 3a–3p in ):

Key Observations :

- The nitro group in the target compound intensifies electron withdrawal compared to chloro or methyl groups in 3a–3p , increasing the electrophilicity of the acetyl chloride moiety.

- Carboxamide derivatives (e.g., 3a ) exhibit greater stability due to resonance stabilization of the amide bond, whereas the acetyl chloride group is prone to hydrolysis or nucleophilic attack .

Key Differences :

- The target compound likely requires nitration and acylation steps, whereas 3a–3p are synthesized via amide coupling using EDCI/HOBt, which is milder and higher-yielding .

- The acetyl chloride’s synthetic route may involve harsher conditions (e.g., thionyl chloride) compared to the room-temperature amide couplings in .

Physicochemical Properties

Table: Comparative Physical Data

Insights :

Biological Activity

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and an acetyl chloride group, positions it as a valuable intermediate in the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : C₆H₆ClN₃O₃

- Molecular Weight : 203.58 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its derivatives may inhibit enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism underpins its potential applications in various therapeutic areas.

1. Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy by increasing the reactivity towards bacterial enzymes .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways.

These values indicate comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium, highlighting the therapeutic potential of pyrazole derivatives in managing inflammation .

3. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies suggest that this compound can induce apoptosis and inhibit cell proliferation in several types of cancer, including breast and lung cancers.

| Cancer Type | Cell Line | IC50 Value (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 25 |

| Lung Cancer | A549 | 30 |

These findings indicate that pyrazole-based compounds may serve as promising candidates for cancer therapy due to their ability to target multiple signaling pathways involved in tumor growth and survival .

Case Studies

Recent case studies have focused on the synthesis and evaluation of new derivatives derived from this compound. One study synthesized a series of analogs and assessed their biological activities through various assays, confirming enhanced potency compared to earlier compounds .

Q & A

Q. What are the standard synthetic protocols for preparing (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride, and what methodological considerations are critical?

The synthesis typically involves acylation of the pyrazole precursor with acetyl chloride derivatives. For example, a THF-mediated reaction at 0–5°C with dropwise addition of 2-chloroacetyl chloride to a pyrazole amine intermediate is common, followed by gradual warming to room temperature and stirring for 2 hours . Key considerations include:

Q. Which purification techniques are most effective for isolating this compound?

Purification often involves:

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .

- Preparative TLC : Using solvent systems like PE:EA (8:1) to isolate intermediates .

- Extraction : Sequential washing with HCl, NaOH, and brine removes unreacted reagents .

Q. What safety protocols are essential when handling this compound, given its reactivity?

Critical safety measures include:

- PPE : Butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) and splash-proof goggles .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl gas from hydrolysis) .

- Moisture avoidance : Store under inert gas (e.g., N₂) to prevent violent hydrolysis .

Q. How can researchers confirm the identity and purity of this compound using analytical methods?

- TLC : Monitor reaction progress with toluene/ethyl acetate/water (8.7:1.2:1.1) .

- Melting point analysis : Compare observed values (e.g., 133–135°C for related pyrazole carboxamides) to literature .

- ¹H-NMR : Key peaks include aromatic protons (δ 7.4–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic characterization of this compound, and how can they be addressed?

- Crystal growth : Nitro and acetyl groups may hinder crystallization. Slow evaporation from ethanol/THF mixtures improves crystal quality .

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs, critical for stabilizing crystal lattices .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robustness with twinned or high-resolution data .

Q. How can reaction conditions be optimized to improve yields of derivatives like pyrazole carboxamides?

Key variables include:

- Catalysts : Triethylamine (TEA) or EDCI/HOBt for efficient acylation .

- Solvent polarity : DMF enhances nucleophilicity of pyrazole amines .

- Temperature : Room temperature minimizes decomposition of nitro groups . Reported yields range from 62–71% under optimized conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

- Cross-validation : Use ¹H-NMR, ¹³C-NMR, and HRMS to confirm molecular ions and fragmentation patterns .

- Crystallographic validation : X-ray structures provide unambiguous proof of connectivity when spectral data conflict .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify splitting patterns in complex spectra .

Q. What factors influence the stability of this compound under varying storage conditions?

- Moisture sensitivity : Hydrolysis to acetic acid derivatives occurs rapidly in humid environments; store desiccated at –20°C .

- Light exposure : Nitro groups are photosensitive; use amber vials to prevent degradation .

- pH : Decomposition accelerates in basic conditions due to nucleophilic attack on the acyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.